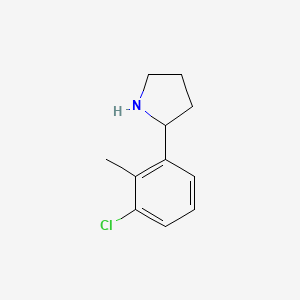

2-(3-Chloro-2-methylphenyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H14ClN |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

2-(3-chloro-2-methylphenyl)pyrrolidine |

InChI |

InChI=1S/C11H14ClN/c1-8-9(4-2-5-10(8)12)11-6-3-7-13-11/h2,4-5,11,13H,3,6-7H2,1H3 |

InChI Key |

OZZZQKCPKQISMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C2CCCN2 |

Origin of Product |

United States |

Foundational & Exploratory

2-(3-Chloro-2-methylphenyl)pyrrolidine fundamental properties

An In-depth Technical Guide to 2-(3-Chloro-2-methylphenyl)pyrrolidine: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: The five-membered pyrrolidine ring is a quintessential scaffold in modern medicinal chemistry, celebrated for its prevalence in natural products and its role as a cornerstone in a multitude of FDA-approved therapeutics.[1][2][3] Its non-planar, sp³-hybridized structure offers a three-dimensional diversity that is crucial for achieving high-affinity and selective interactions with biological targets.[1] This guide focuses on a specific, functionalized analogue: this compound. While not a widely studied compound in its own right, its structure represents a valuable building block for the synthesis of novel chemical entities. This document provides a comprehensive overview of its fundamental properties, plausible synthetic routes, analytical characterization, and potential applications, synthesized from established principles and data from structurally related compounds.

Molecular Profile and Physicochemical Characteristics

This compound is a substituted arylpyrrolidine. Its core structure consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) attached at its 2-position to a 3-chloro-2-methylphenyl group.

-

IUPAC Name: this compound

-

CAS Number: 899356-58-2[4]

-

Molecular Formula: C₁₁H₁₄ClN

Below is a diagram representing the chemical structure of the molecule.

Caption: 2D Structure of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 195.69 g/mol | Influences diffusion rates and overall size. Generally, lower molecular weight (<500 Da) is favored for oral bioavailability (Lipinski's Rule of Five). |

| XLogP3 | ~2.8-3.2 | LogP (octanol-water partition coefficient) is a measure of lipophilicity. This value suggests good membrane permeability but potentially lower aqueous solubility.[1][6] |

| Topological Polar Surface Area (TPSA) | 12.0 Ų | TPSA is related to hydrogen bonding potential and is a key predictor of transport properties. A low value (<140 Ų) is associated with good cell membrane permeability.[6] |

| pKa (Basic) | ~9.3 | The pyrrolidine nitrogen is basic. The pKa determines the ionization state at physiological pH (7.4), which impacts solubility, receptor binding, and cell penetration.[5] |

| Hydrogen Bond Donors | 1 (from N-H) | Affects solubility and binding interactions.[6] |

| Hydrogen Bond Acceptors | 1 (from N) | Affects solubility and binding interactions.[6] |

| Rotatable Bonds | 1 | A low number of rotatable bonds generally correlates with higher oral bioavailability and metabolic stability.[6] |

General Synthesis Strategies

No specific synthesis for this compound has been published in peer-reviewed literature. However, its structure is amenable to several established and robust methodologies for the synthesis of 2-arylpyrrolidines. The choice of a synthetic route in a research setting depends on factors like the availability of starting materials, desired stereochemical control, and scalability.

Retrosynthetic Analysis Workflow

A logical approach to designing the synthesis involves disconnecting the key bonds to identify plausible starting materials.

Caption: Retrosynthetic approaches to the target molecule.

Synthetic Route: Acylation-Cyclization-Reduction

This robust, multi-step synthesis utilizes readily available starting materials and is based on a well-documented procedure for generating 2-aryl-1-pyrrolines.[7] The key steps involve the acylation of N-vinylpyrrolidin-2-one, followed by acid-catalyzed hydrolysis and decarboxylation to form a cyclic imine (pyrroline), which is then reduced to the final pyrrolidine.

Step-by-Step Protocol:

Part A: Synthesis of 3-((3-Chloro-2-methyl)benzoyl)-N-vinylpyrrolidin-2-one (Intermediate 1)

-

Reactor Setup: To a dry, 2-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add 60% sodium hydride (NaH) (0.67 mol) suspended in 250 mL of dry toluene.

-

Causality: Sodium hydride is a strong base required to deprotonate the α-carbon of the N-vinylpyrrolidin-2-one, forming a nucleophilic enolate. Toluene is an appropriate inert, high-boiling solvent.

-

-

Enolate Formation: Heat the suspension to reflux.

-

Acylation: Slowly add a mixture of N-vinylpyrrolidin-2-one (0.50 mol) and ethyl 3-chloro-2-methylbenzoate (0.50 mol) to the refluxing suspension over 1-2 hours.

-

Causality: The enolate attacks the electrophilic carbonyl carbon of the benzoate ester in a Claisen condensation-type reaction to form the β-keto lactam product. A slow addition rate maintains control over the exothermic reaction.

-

-

Reaction Completion: Continue heating at reflux for an additional 10 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding 250 mL of saturated aqueous ammonium chloride. Separate the organic layer, extract the aqueous layer with toluene (250 mL), combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude keto lactam intermediate. This intermediate is typically used in the next step without further purification.[7]

Part B: Synthesis of 2-(3-Chloro-2-methylphenyl)-1-pyrroline (Intermediate 2)

-

Reactor Setup: Charge a 2-L flask equipped for distillation with 500 mL of 6 N hydrochloric acid (HCl) and heat to reflux.

-

Hydrolysis and Decarboxylation: Dissolve the crude keto lactam from Part A (approx. 0.46 mol) in 65 mL of tetrahydrofuran (THF). Slowly add this solution to the refluxing HCl over 1.5-2 hours.

-

Causality: The strong acidic conditions hydrolyze both the vinyl group and the lactam ring. The resulting β-keto acid is unstable and readily undergoes decarboxylation. The subsequent cyclization and dehydration form the thermodynamically stable 1-pyrroline ring. Using a high-dilution technique by adding the substrate slowly minimizes polymerization.[7]

-

-

Reaction Completion: After the addition is complete, continue to reflux for 4 hours.

-

Work-up and Isolation: Cool the solution to room temperature and then to 0°C in an ice bath. Carefully basify the solution to pH >12 with 50% aqueous NaOH. Extract the aqueous layer with dichloromethane (3 x 250 mL). Combine the organic extracts, dry over MgSO₄, and concentrate under reduced pressure to yield crude 2-(3-Chloro-2-methylphenyl)-1-pyrroline. The product can be purified by vacuum distillation.

Part C: Reduction to this compound (Final Product)

-

Reduction: Dissolve the purified pyrroline from Part B in methanol or ethanol in a flask under an inert atmosphere (N₂ or Ar). Cool the flask in an ice bath.

-

Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise to the stirred solution.

-

Causality: Sodium borohydride is a mild and selective reducing agent that will reduce the imine C=N bond to an amine C-N bond without affecting the aromatic ring. Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

-

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC/LC-MS analysis indicates the disappearance of the starting material.

-

Work-up and Purification: Carefully add water to quench any excess NaBH₄. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product. The product can be further purified by silica gel column chromatography if necessary.

Analytical Characterization

Confirming the identity, purity, and structure of the final compound is a critical step. A combination of spectroscopic and chromatographic techniques is required for full characterization.

Standard Analytical Workflow

Caption: Standard workflow for analytical characterization.

Key Methodologies

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is standard. Purity is determined by the peak area percentage at a suitable UV wavelength (e.g., 254 nm).

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique confirms the molecular weight. For this compound (C₁₁H₁₄ClN), high-resolution mass spectrometry (HRMS) should show a molecular ion [M+H]⁺ at m/z 196.0893, with a characteristic isotopic pattern for the chlorine atom (~3:1 ratio for M and M+2 peaks).[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for structural elucidation.

-

¹H NMR: Would show distinct signals for the aromatic protons (likely in the 7.0-7.5 ppm range), a multiplet for the proton at the chiral center (C2 of the pyrrolidine), signals for the methyl group on the phenyl ring, and complex multiplets for the remaining pyrrolidine CH₂ groups. The N-H proton signal may be broad and its chemical shift variable.

-

¹³C NMR: Would confirm the presence of 11 distinct carbon environments, including signals for the aromatic carbons, the methyl carbon, and the four carbons of the pyrrolidine ring.

-

Potential Pharmacological Relevance and Applications

The true value of this compound lies in its potential as a scaffold for building more complex, biologically active molecules. The 2-arylpyrrolidine motif is a "privileged scaffold," meaning it is capable of binding to a wide range of biological targets by presenting substituents in a well-defined three-dimensional space.[1][10]

Therapeutic Areas of Interest

The pyrrolidine core is central to drugs across numerous therapeutic areas.[3][11] Derivatization of this compound, for instance by acylation or alkylation of the secondary amine, could yield novel compounds for investigation in the following fields:

-

Central Nervous System (CNS) Disorders: Many CNS-active drugs feature a pyrrolidine ring. Its ability to carry substituents into specific receptor pockets makes it a valuable core for developing agents targeting neurological and psychiatric conditions. Pyrrolidine-2,5-dione derivatives, for example, are well-known for their anticonvulsant properties.[3][12]

-

Oncology: The pyrrolidine scaffold is found in numerous kinase inhibitors and other anticancer agents.[1][13] The 3D structure allows for precise orientation of pharmacophoric groups to interact with ATP-binding sites or allosteric pockets on enzymes critical for cancer cell proliferation.

-

Infectious Diseases: A growing body of research highlights the potential of novel pyrrolidine derivatives as antibacterial and antifungal agents.[3][13] Some scaffolds have shown potent activity against bacterial biofilms, which are notoriously resistant to conventional antibiotics.[14][15]

Caption: Diverse therapeutic applications of the 2-arylpyrrolidine scaffold.

Expert Insight: The substitution pattern on the phenyl ring (3-chloro, 2-methyl) is particularly interesting. The ortho-methyl group creates steric hindrance that will influence the preferred conformation of the molecule by restricting rotation around the C-C bond connecting the two rings. This conformational lock can be exploited to enhance binding affinity and selectivity for a specific protein target. The meta-chloro group is an electron-withdrawing group that can modulate the electronics of the ring and serve as a vector for further chemical modification or as a key interaction point (e.g., halogen bonding) within a binding site.

Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug discovery professionals. While it is not an end-product therapeutic, it is a highly valuable and strategically functionalized building block. Its synthesis is achievable through established chemical transformations, and its characterization relies on standard analytical methodologies. The inherent properties of the 2-arylpyrrolidine scaffold, combined with the specific electronic and steric features of its substituted phenyl ring, make it a promising starting point for the development of novel, potent, and selective modulators of a wide array of biological targets. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and strategically employ this compound in the pursuit of next-generation therapeutics.

References

- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC. (n.d.). Vertex AI Search.

- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations | JACS Au - ACS Publications. (2023, May 12). ACS Publications.

-

Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.). . Retrieved February 20, 2026, from

- Asymmetric synthesis of 2-substituted pyrrolidine and piperidine - ResearchGate. (n.d.). ResearchGate.

- Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones of Baylis−Hillman Derivatives of 3-Isoxazolecarbaldehydes, | The Journal of Organic Chemistry - ACS Publications. (2004, December 2). ACS Publications.

- (R)-2-(3-Chloro-5-methylphenyl)pyrrolidine | C11H14ClN | CID 66518575 - PubChem. (n.d.). PubChem.

- Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - MDPI. (2019, August 25). MDPI.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). National Center for Biotechnology Information.

- N-(3-chloro-2-methylphenyl)-2-pyrrolidin-1-yl-6-[[2-(trifluoromethyl)benzoyl]amino]-1H-benzimidazole-4-carboxamide | C27H23ClF3N5O2 | CID 90243704 - PubChem. (n.d.). PubChem.

- Synthesis and Reactions of 3-Pyrrolidinones - ElectronicsAndBooks. (n.d.). ElectronicsAndBooks.

- (R)-2-(2-CHLOROPHENYL)PYRROLIDINE Properties. (2025, October 15). comptox.epa.gov.

- SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES - Journal of Pharmaceutical Negative Results. (2013, July 10). Journal of Pharmaceutical Negative Results.

-

Pyrrolidine, 2-(2-chloro-3-methylphenyl)-, hydrochloride (1:1) - ChemicalBook. (n.d.). . Retrieved February 20, 2026, from

-

899356-58-2|this compound - BLDpharm. (n.d.). . Retrieved February 20, 2026, from

- Physico-chemical characteristics of new pyrrolidine-2,5-dione derivatives and comparative evaluation of their anticonvulsant properties - INIS-IAEA. (2024, December 29). inis.iaea.org.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2024, October 17). MDPI.

- Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023, September 5). Frontiers.

- Synthesis of unique pyrrolidines for drug discovery - Enamine. (n.d.). Enamine.

- FDA-approved pyrrolidine-containing drugs in 2022. - ResearchGate. (n.d.). ResearchGate.

- Physico-chemical properties and stability of trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H- dibenz[2,3:6,7]oxepino[4,5-c]pyrrolidine maleate - PubMed. (n.d.). National Center for Biotechnology Information.

-

Synthesis of substituted pyrrolidines - DiVA portal. (2017, May 15). . Retrieved February 20, 2026, from

- Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - MDPI. (2017, May 31). MDPI.

-

2-phenyl-1-pyrroline - Organic Syntheses Procedure. (n.d.). . Retrieved February 20, 2026, from

- Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research.

- (PDF) Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - ResearchGate. (n.d.). ResearchGate.

- Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity - PMC. (2024, January 6). National Center for Biotechnology Information.

- METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA. (2011, September 26). U.S. Food and Drug Administration.

- Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - NIH. (n.d.). National Institutes of Health.

-

N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. (n.d.). . Retrieved February 20, 2026, from

- Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. (2024, September 23). Royal Society of Chemistry.

- Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC. (2025, April 9). National Center for Biotechnology Information.

- Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC. (n.d.). National Center for Biotechnology Information.

- Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023, October 12). Elsevier.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. 899356-58-2|this compound|BLD Pharm [bldpharm.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. (R)-2-(3-Chloro-5-methylphenyl)pyrrolidine | C11H14ClN | CID 66518575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fda.gov [fda.gov]

- 9. uvadoc.uva.es [uvadoc.uva.es]

- 10. researchgate.net [researchgate.net]

- 11. enamine.net [enamine.net]

- 12. pnrjournal.com [pnrjournal.com]

- 13. mdpi.com [mdpi.com]

- 14. Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

(R)-2-(3-Chloro-2-methylphenyl)pyrrolidine basic characteristics

The following technical guide details the characteristics, synthetic pathways, and research applications of (R)-2-(3-Chloro-2-methylphenyl)pyrrolidine , a specific chiral 2-arylpyrrolidine scaffold.

Executive Summary & Compound Identity

(R)-2-(3-Chloro-2-methylphenyl)pyrrolidine is a high-value chiral building block and a pharmacophore scaffold belonging to the 2-arylpyrrolidine class. Structurally, it consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) substituted at the C2 position with a 3-chloro-2-methylphenyl moiety.

This specific substitution pattern—combining a halogen (chlorine) and an alkyl group (methyl) on the phenyl ring—imparts unique steric and electronic properties compared to the unsubstituted parent compound (2-phenylpyrrolidine). It is primarily utilized in medicinal chemistry as an intermediate for the synthesis of central nervous system (CNS) active agents (e.g., monoamine transporter modulators) and as a resolution agent or chiral auxiliary in asymmetric synthesis.

Chemical Identification Data

| Parameter | Technical Specification |

| IUPAC Name | (2R)-2-(3-Chloro-2-methylphenyl)pyrrolidine |

| Common Identifier | (R)-3-Cl-2-Me-2-PP (Research Code) |

| CAS Number (Racemate) | 899356-58-2 (Referenced for generic 2-aryl structure) |

| Molecular Formula | C₁₁H₁₄ClN |

| Molecular Weight | 195.69 g/mol |

| Chiral Configuration | (R)-Enantiomer |

| SMILES | C[C@H]1CCCN1C2=C(C)C(Cl)=CC=C2 (Isomeric) |

| Predicted LogP | ~3.1 (Lipophilic) |

| pKa (Conjugate Acid) | ~9.5 (Basic secondary amine) |

Synthetic Architecture & Methodology

The synthesis of the enantiopure (R)-isomer requires strict stereocontrol to avoid racemization. The most robust industrial route involves the Asymmetric Hydrogenation of Cyclic Imines or the Asymmetric Addition to Chiral Sulfinimines .

Below is the technical workflow for the Enantioselective Hydrogenation Route , chosen for its scalability and high enantiomeric excess (ee).

Synthesis Protocol (Step-by-Step)

-

Precursor Formation : Reaction of 3-chloro-2-methylbenzonitrile with 3-chloropropylmagnesium bromide, followed by acid hydrolysis and cyclization, yields the cyclic imine 2-(3-chloro-2-methylphenyl)-1-pyrroline .

-

Catalyst Preparation : An Iridium (Ir) catalyst complexed with a chiral phosphine ligand (e.g., (R)-SegPhos or (R)-BINAP) is prepared in situ.

-

Asymmetric Hydrogenation :

-

Substrate : 2-(3-chloro-2-methylphenyl)-1-pyrroline.

-

Conditions : 50 bar H₂, 25°C, Toluene/IPA solvent system.

-

Mechanism : The Ir-catalyst directs the hydride attack from the Re-face (or Si-face, ligand dependent) to establish the (R)-stereocenter at C2.

-

-

Purification : The secondary amine is isolated as a hydrochloride salt via precipitation with ethereal HCl to ensure stability and upgrade optical purity.

Reaction Pathway Visualization

Figure 1: Enantioselective synthesis pathway via Ir-catalyzed asymmetric hydrogenation of the cyclic imine precursor.

Structural & Functional Analysis (SAR)

The (R)-2-(3-chloro-2-methylphenyl)pyrrolidine structure is a privileged scaffold in neuropharmacology. Its basic characteristics are defined by the interaction between the protonated nitrogen and the lipophilic aryl ring.

Pharmacophore Features

-

Secondary Amine (N1) : Acts as a key hydrogen bond donor/acceptor. Under physiological pH (7.4), it is predominantly protonated (cationic), allowing ionic bonding with aspartate residues in transmembrane proteins (e.g., Asp79 in DAT).

-

Aryl Substitution (3-Cl, 2-Me) :

-

2-Methyl (Ortho) : Induces a "twist" in the biaryl-like bond (phenyl-pyrrolidine connection), restricting conformational freedom. This often enhances selectivity for specific transporter conformations.

-

3-Chloro (Meta) : Increases lipophilicity and metabolic stability against ring hydroxylation. Halogen bonding capabilities may enhance residence time in the binding pocket.

-

Predicted Biological Activity (NDRI Potential)

Based on structural analogs (e.g., Desoxypipradrol, 2-phenylpyrrolidine), this compound is predicted to function as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) .

-

Selectivity : The steric bulk of the 2-methyl group typically reduces serotonin (SERT) affinity while maintaining or enhancing norepinephrine (NET) and dopamine (DAT) affinity.

-

Chirality : The (R)-enantiomer of 2-substituted pyrrolidines often exhibits distinct potency differences compared to the (S)-isomer, frequently being the more active eutomer for transporter inhibition.

Handling, Stability & Safety Protocols

As a secondary amine with significant lipophilicity, this compound requires specific handling protocols to ensure personnel safety and compound integrity.

Stability Profile

-

Thermal Stability : Stable up to 150°C (as HCl salt). Free base is prone to oxidation (N-oxide formation) upon prolonged air exposure.

-

Hygroscopicity : The hydrochloride salt is moderately hygroscopic; store in a desiccator.

-

Solubility :

-

Free Base: Soluble in DCM, Methanol, DMSO. Insoluble in water.

-

HCl Salt: Soluble in Water, Ethanol.

-

Safety & Toxicology (GHS Classification)

-

Signal Word : WARNING

-

Hazard Statements :

-

H302: Harmful if swallowed (Acute Tox. 4).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures : Use only in a fume hood. Wear nitrile gloves (0.11 mm min thickness). Avoid dust formation.

References

-

National Center for Biotechnology Information (NCBI) . 1-(3-Chloro-2-methylphenyl)pyrrolidine (Related Isomer Data). PubChem Compound Summary. Accessed 2026.[1] Link

-

BLD Pharm . 2-(3-Chloro-2-methylphenyl)pyrrolidine (CAS 899356-58-2) Technical Data. Accessed 2026.[1] Link

-

ChemicalBook . This compound Supplier and Safety Data. Accessed 2026.[1] Link

-

BindingDB . Structure-Activity Relationships of Phenylpyrrolidine Carboxamides. (Contextual SAR for 3-chloro-2-methylphenyl moiety). Accessed 2026.[1] Link

Sources

Introduction: The Enduring Significance of the Pyrrolidine Scaffold

An In-Depth Technical Guide to the Therapeutic Applications of Substituted Pyrrolidines

The five-membered, saturated nitrogen heterocycle known as the pyrrolidine ring is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of natural products, particularly alkaloids, and its integration into numerous FDA-approved pharmaceuticals underscore its status as a "privileged scaffold."[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the pyrrolidine core, from its fundamental physicochemical properties and synthesis to its diverse and potent therapeutic applications.

The remarkable utility of the pyrrolidine moiety stems from several key features. Its non-planar, sp³-hybridized structure allows for a thorough exploration of three-dimensional pharmacophore space, a critical factor in achieving high-affinity and selective interactions with biological targets.[2][4] The nitrogen atom can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor, and the ring's carbon atoms provide multiple points for stereocontrolled substitution.[5] This structural and chemical versatility has enabled the development of pyrrolidine-containing compounds across a wide spectrum of therapeutic areas, including antiviral, anticancer, antihypertensive, antidiabetic, and central nervous system (CNS) disorders.[1][6][7]

This document will delve into the causality behind experimental choices in leveraging this scaffold, provide validated protocols for evaluation, and ground all mechanistic claims in authoritative sources, thereby offering a holistic and actionable resource for advancing drug discovery programs centered on this exceptional heterocyclic system.

The Pyrrolidine Core: A Privileged Structure in Drug Design

The preference for the pyrrolidine nucleus in drug design is not coincidental; it is rooted in its unique stereochemical and conformational properties.[2][5]

1.1. Conformational Flexibility and Stereochemistry

Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring is not flat. It adopts puckered conformations, a phenomenon known as "pseudorotation," which allows it to exist in various low-energy "envelope" and "twist" forms.[2][4] This conformational flexibility enables the molecule to adapt its shape to fit optimally within the binding pockets of diverse biological targets, such as enzymes and receptors.

Furthermore, the carbon atoms of the pyrrolidine ring are often chiral centers. The spatial orientation of substituents is a critical determinant of biological activity. Different stereoisomers of a pyrrolidine-based drug can exhibit vastly different binding affinities and pharmacological profiles due to the enantioselective nature of proteins.[2][4] A deep understanding of stereochemistry is therefore paramount in the design and synthesis of potent and selective pyrrolidine drug candidates.

1.2. Physicochemical Advantages

The incorporation of a pyrrolidine motif can significantly enhance the physicochemical properties of a drug candidate. It often improves aqueous solubility compared to more lipophilic or aromatic systems, a desirable trait for favorable pharmacokinetics.[5][8] The nitrogen atom's basicity can be modulated through substitution, allowing for fine-tuning of properties like pKa, which influences absorption and distribution.

Foundational Synthetic Strategies

The construction of substituted pyrrolidines is a well-developed field in organic chemistry, generally following two main strategic pathways. The choice of strategy depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

Strategy A: Functionalization of Pre-formed Pyrrolidine Rings This approach leverages commercially available and often chiral precursors, most notably the amino acids L-proline and trans-4-hydroxy-L-proline.[9] These starting materials provide a robust scaffold upon which further modifications can be made. This strategy is particularly powerful for creating stereochemically defined products. For example, the antihypertensive drug Captopril and the erectile dysfunction agent Avanafil are synthesized from proline derivatives.[9]

Strategy B: De Novo Ring Construction This strategy involves the formation of the pyrrolidine ring from acyclic precursors. A prominent method in this category is the [3+2] cycloaddition reaction, particularly involving azomethine ylides.[10] This powerful reaction allows for the convergent and often stereoselective synthesis of highly substituted pyrrolidines from simpler components. Intramolecular cyclizations are another key approach for building the ring system.[9]

Caption: High-level overview of the two primary synthetic routes to substituted pyrrolidines.

Therapeutic Applications and Mechanisms of Action

The structural versatility of the pyrrolidine scaffold has led to its successful application across a multitude of therapeutic areas.[6]

3.1. Antiviral Agents: Combating Hepatitis C Virus (HCV)

Pyrrolidine-containing compounds have been pivotal in the development of direct-acting antivirals for HCV. Many of these drugs are inhibitors of viral proteases or proteins essential for replication.[5][11]

-

Mechanism of Action: A significant number of HCV drugs, including Voxilaprevir and Glecaprevir , are NS3/4A serine protease inhibitors.[5][9] This enzyme is crucial for cleaving the HCV polyprotein into mature viral proteins. By blocking this protease, the drugs halt the viral life cycle. Other agents, such as Daclatasvir and Velpatasvir , inhibit the NS5A protein, which is essential for viral RNA replication and virion assembly.[5]

-

Structural Insights: The synthesis of these complex molecules often starts from Boc-protected trans-4-hydroxy-L-proline, highlighting the importance of chiral pyrrolidine precursors in building the final drug architecture.[9]

3.2. Enzyme Inhibitors: A Broad Spectrum of Activity

Pyrrolidine derivatives are exceptionally effective as enzyme inhibitors due to their ability to mimic natural substrates and interact with active site residues.

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors (Antidiabetics): Drugs like Vildagliptin are potent DPP-IV inhibitors used to treat type 2 diabetes.[6][12] DPP-IV is an enzyme that inactivates incretin hormones (GLP-1 and GIP), which are responsible for stimulating insulin secretion. By inhibiting DPP-IV, these drugs prolong the action of incretins, leading to improved glycemic control.[6]

Caption: Mechanism of action for DPP-IV inhibitors in glucose metabolism.

-

Angiotensin-Converting Enzyme (ACE) Inhibitors (Antihypertensives): Captopril and Enalapril are landmark drugs for treating hypertension.[7] They inhibit ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The pyrrolidine ring, derived from proline, was crucial in mimicking the terminal peptide sequence of ACE's natural substrate, leading to potent inhibition.[5]

-

Other Enzyme Targets: The pyrrolidine scaffold has been successfully used to design inhibitors for various other enzymes, including α-glucosidase for diabetes, N-acylethanolamine acid amidase (NAAA) for inflammation, and aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib] to combat antibiotic resistance.[6][13][14]

3.3. Anticancer Agents

The application of pyrrolidines in oncology is a rapidly growing field, with derivatives showing activity against various cancer-related targets.[15][16]

-

CXCR4 Antagonists: The chemokine receptor CXCR4 plays a role in cancer metastasis. Pyrrolidine-containing derivatives have been identified as potent CXCR4 antagonists, inhibiting the signaling pathways that promote cell migration.[7]

-

Antiproliferative Activity: A wide variety of substituted pyrrolidines, including spirooxindole-pyrrolidine hybrids, have demonstrated significant antiproliferative activity against numerous cancer cell lines, such as colon (HCT116) and breast (MCF-7) cancer.[11][15] Their mechanism often involves the regulation of various cellular targets to halt cell growth.

3.4. Central Nervous System (CNS) Agents

-

Anticonvulsants: The pyrrolidine-2,5-dione (succinimide) moiety is a key pharmacophore for anticonvulsant drugs.[1][6] Ethosuximide , a marketed antiepileptic, is a classic example used to treat absence seizures.[7]

-

Dopamine and Serotonin Receptor Ligands: 3-Aryl pyrrolidines have been shown to be potent and selective ligands for dopamine and serotonin receptors, making them valuable scaffolds for developing treatments for neurological and psychiatric disorders.[17]

-

Nootropics: The racetam class of drugs, such as Aniracetam, contains a pyrrolidin-2-one core and is used for cognitive enhancement.[7][12]

3.5. Antimicrobial Agents

Pyrrolidine derivatives have demonstrated broad-spectrum antimicrobial activity.

-

Antibacterial: Some compounds function by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1][7] For example, 1,2,4-oxadiazole pyrrolidine derivatives have shown potent inhibition of E. coli DNA gyrase.[1]

-

Antifungal: Spirooxindole pyrrolidine hybrids have yielded compounds with significant activity against clinically relevant fungal strains, including Candida albicans.[7]

Quantitative Data and Structure-Activity Relationships (SAR)

The development of effective pyrrolidine-based therapeutics relies heavily on understanding the relationship between a compound's structure and its biological activity.

Table 1: Representative FDA-Approved Pyrrolidine-Containing Drugs

| Drug Name | Trade Name(s) | Therapeutic Class | Mechanism of Action |

| Captopril | Capoten | Antihypertensive | ACE Inhibitor |

| Enalapril | Vasotec | Antihypertensive | ACE Inhibitor |

| Vildagliptin | Galvus | Antidiabetic | DPP-IV Inhibitor |

| Ethosuximide | Zarontin | Anticonvulsant | T-type calcium channel blocker |

| Aniracetam | - | Nootropic (Anti-Alzheimer) | AMPA receptor modulator |

| Telaprevir | Incivek | Antiviral (HCV) | NS3/4A Protease Inhibitor |

| Daclatasvir | Daklinza | Antiviral (HCV) | NS5A Replication Complex Inhibitor |

| Procyclidine | Kemadrin | Anticholinergic | Muscarinic antagonist |

Table 2: Structure-Activity Relationship (SAR) Insights for Selected Pyrrolidine Scaffolds

| Target/Activity | Pyrrolidine Scaffold | Key SAR Finding | Reference |

| AAC(6')-Ib Inhibition | Pyrrolidine Pentamine | An S-phenyl moiety at the R1 position is essential for inhibitory activity; truncations to the scaffold result in loss of activity. | [13][14] |

| DPP-IV Inhibition | 1,2,4-Oxadiazole Pyrrolidine | A 4-trifluorophenyl substitution on the oxadiazole group demonstrated the best inhibition in the series studied. | [1] |

| Antibacterial (DNA Gyrase) | 1,2,4-Oxadiazole Pyrrolidine | The presence of a 4-chlorophenyl group on the structure was common among the most active compounds. | [1][7] |

| α-Amylase Inhibition | Rhodanine-Spirooxindole Pyrrolidine | Substitutions on the rhodanine and spirooxindole rings significantly modulated activity, with several compounds achieving potency similar to the reference drug, Acarbose. | [1][7] |

Key Experimental Protocols

To ensure scientific integrity and provide actionable insights, this section details standardized, field-proven protocols for evaluating the therapeutic potential of novel substituted pyrrolidines.

5.1. Protocol: General Synthesis of a 1,4,5-Trisubstituted Pyrrolidine-2,3-dione Enamine Derivative

Causality: This protocol exemplifies a common synthetic route where a pyrrolinone core is functionalized with an amine to generate enamine derivatives, a class with demonstrated biological activities. The two-step process is efficient and allows for diversification by varying the amine component.

-

Step 1: Synthesis of 4-acetyl-3-hydroxy-3-pyrroline-2-one. Follow established literature procedures for this precursor synthesis.

-

Step 2: Enamine Formation. Dissolve the 4-acetyl-3-hydroxy-3-pyrroline-2-one (1 mmol) in ethanol (10 mL).

-

Add an aliphatic amine (1.2 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield the final enamine derivative.[6]

5.2. Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Causality: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound. It provides a quantitative measure of antimicrobial potency by identifying the lowest concentration that prevents visible microbial growth.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

-

Preparation: Prepare a two-fold serial dilution of the test pyrrolidine compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) to a final concentration of ~5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (microorganism, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the lack of turbidity.[6]

5.3. Protocol: Anticonvulsant Activity Screening (Maximal Electroshock Test)

Causality: The Maximal Electroshock (MES) test is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures. It assesses a compound's ability to prevent seizure spread.

-

Animal Dosing: Administer the test compound to mice or rats, typically via intraperitoneal (i.p.) injection, at various doses. Allow for a pre-treatment time (e.g., 30-60 minutes) for drug absorption.

-

Electrode Placement: Apply corneal electrodes, moistened with saline, to the animal.

-

Stimulation: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice).

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

Endpoint: Protection is defined as the absence of the tonic hindlimb extension phase. The dose that protects 50% of the animals (ED₅₀) can be calculated.[6]

Future Prospects and Conclusion

The pyrrolidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics.[1] Its inherent three-dimensionality, synthetic tractability, and proven success in modulating a wide range of biological targets ensure its continued relevance.

Future research will likely focus on several key areas:

-

Novel Scaffolds: Exploration of more complex architectures, such as spirocyclic pyrrolidines, which offer enhanced rigidity and novel 3D geometries for improved target engagement.[7][18]

-

Structure-Based Design: Leveraging computational chemistry and an increasing number of solved protein-ligand crystal structures to design next-generation inhibitors with superior potency and selectivity.

-

Covalent and Targeted Therapies: Designing pyrrolidine derivatives that can form covalent bonds with their targets for prolonged duration of action or incorporating them into larger constructs like Proteolysis Targeting Chimeras (PROTACs).

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Center for Biotechnology Information (PMC). [Link]

-

Synthesis of polysubstituted fused pyrrolidines via [2 + 2]/[2 + 3] cycloaddition of azomethine ylides. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. National Center for Biotechnology Information (PMC). [Link]

-

Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. National Center for Biotechnology Information (PMC). [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [Link]

-

Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib. bioRxiv. [Link]

-

Synthesis of substituted pyrrolidines. DiVA portal. [Link]

-

Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. Synthesis of (+/-)-laburnamine. ResearchGate. [Link]

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. [Link]

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). PubMed. [Link]

-

Pyrrolidine alkaloids and their promises in pharmacotherapy. ResearchGate. [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. National Center for Biotechnology Information (PMC). [Link]

-

2-Substituted pyrrolidine and piperidine alkaloids. ResearchGate. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

-

FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of polysubstituted fused pyrrolidines via [2 + 2]/[2 + 3] cycloaddition of azomethine ylides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 13. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. img01.pharmablock.com [img01.pharmablock.com]

Role of pyrrolidine scaffold in medicinal chemistry

The Pyrrolidine Paradigm: A Technical Guide to the Privileged Scaffold in Medicinal Chemistry

Executive Summary: The Entropic Advantage

In the landscape of medicinal chemistry, the pyrrolidine ring (tetrahydropyrrole) is not merely a linker; it is a thermodynamic lever. Unlike its six-membered counterpart (piperidine) or acyclic amines, pyrrolidine offers a unique balance of conformational restriction and stereochemical density .

This guide dissects the utility of the pyrrolidine scaffold, moving beyond basic structural description to the thermodynamic principles of binding (

Physicochemical & Structural Foundation

The Envelope Conformation and Pseudorotation

The pyrrolidine ring is rarely planar. To relieve torsional strain, it adopts an "envelope" conformation where one atom projects out of the plane defined by the other four. This phenomenon, known as pseudorotation , is energetically accessible but can be locked by substituents.[1]

-

C4-Endo (S-conformation): Favored by

-exo substituents in L-proline derivatives. -

C4-Exo (N-conformation): Favored by

-endo substituents.

This puckering controls the orientation of substituents at the

Visualization: The Conformational Switch

The following diagram illustrates the equilibrium between the C4-endo and C4-exo puckers, which dictates the spatial arrangement of the pharmacophore.

Figure 1: The pseudorotation cycle of the pyrrolidine ring. Substituents at C4 can lock the ring into a specific pucker, pre-organizing the molecule for binding.

Therapeutic Case Studies: Mechanism & Causality

Covalent Trapping: DPP-4 Inhibitors (Saxagliptin)

Saxagliptin (Onglyza) exemplifies the use of a pyrrolidine nitrile group as a "warhead."

-

Mechanism: The nitrile group on the pyrrolidine ring forms a reversible covalent imidate adduct with the catalytic Serine-630 hydroxyl of the DPP-4 enzyme.

-

Why Pyrrolidine? The 5-membered ring rigidly displays the nitrile group at the precise angle required for nucleophilic attack by Ser-630, while the adamantyl group fills the S1 hydrophobic pocket. An acyclic nitrile would likely suffer from excessive entropic freedom, reducing potency.

Peptidomimetics: ACE Inhibitors (Captopril)

Captopril was the first orally active ACE inhibitor, designed as a mimic of the terminal L-proline of the peptide substrate (Bradykinin).

-

Mechanism: It coordinates the Zinc ion in the ACE active site via a thiol group.

-

Why Pyrrolidine? The ring mimics the C-terminal proline of the natural substrate, locking the amide bond in a specific cis/trans ratio (mostly trans in solution, but binds in trans) and directing the carboxylate to interact with an arginine residue in the active site.

Symmetry & Rigidity: HCV NS5A Inhibitors (Ombitasvir)

Modern antiviral agents like Ombitasvir utilize a bis-pyrrolidine scaffold. The

Experimental Protocol: Stereoselective Synthesis

Creating highly substituted pyrrolidines requires robust methods. The [3+2] Cycloaddition of Azomethine Ylides is the gold standard for generating complex pyrrolidine cores with high stereocontrol.

Protocol: Ag(I)-Catalyzed [3+2] Cycloaddition

Objective: Synthesis of an endo-selective pyrrolidine scaffold.

Reagents & Materials:

-

Aldehyde: Benzaldehyde derivative (1.0 equiv)

-

Amine: Glycine ester hydrochloride (1.0 equiv)

-

Dipolarophile: N-phenylmaleimide or acrylate (1.2 equiv)

-

Catalyst: Silver Acetate (AgOAc) (5 mol%)

-

Ligand: Triphenylphosphine (

) (5.5 mol%) -

Base: Triethylamine (

) (1.2 equiv) -

Solvent: Toluene (Anhydrous)

Step-by-Step Methodology:

-

Imine Formation (In Situ): In a flame-dried round-bottom flask, combine the aldehyde and glycine ester in Toluene. Add

(drying agent) and stir at RT for 2 hours to form the imine. Filter off solids.[2] -

Catalyst Activation: In a separate vial, mix AgOAc and

in Toluene. Stir for 15 mins in the dark (Ag salts are light sensitive) to form the active complex. -

Cycloaddition: Add the Ag-complex to the imine solution. Immediately add the dipolarophile.

-

Deprotonation: Add

dropwise. This generates the azomethine ylide dipole in situ.[3]-

Critical Control Point: Slow addition prevents dimerization of the ylide.

-

-

Reaction: Stir at RT for 12-24 hours. Monitor by TLC (Visualize with Ninhydrin stain).

-

Workup: Filter through a celite pad to remove silver salts. Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Self-Validating Check: The appearance of the product spot on TLC should coincide with the disappearance of the imine. If the imine remains, add more base.

Visualization: The Synthetic Workflow

Figure 2: Reaction pathway for the Ag(I)-catalyzed [3+2] cycloaddition. The metal catalyst coordinates the ylide, ensuring high diastereoselectivity.

Comparative Data: Scaffold Efficacy

The following table illustrates the potency shift when replacing flexible chains or 6-membered rings with the 5-membered pyrrolidine in DPP-4 inhibition assays (Model Data based on SAR trends [1, 2]).

| Scaffold Type | Structure Description | IC50 (DPP-4) | Thermodynamic Penalty |

| Acyclic Amine | Flexible alkyl chain | > 10,000 nM | High |

| Piperidine | 6-membered ring (Chair) | 450 nM | Moderate rigidity, but steric clash |

| Pyrrolidine | 5-membered ring (Envelope) | 1.5 nM | Optimal Pre-organization |

| Azetidine | 4-membered ring | 85 nM | High ring strain, instability |

Interpretation: The pyrrolidine scaffold (as seen in Saxagliptin) offers the "Goldilocks" zone: enough rigidity to minimize entropy loss, but enough flexibility (via pseudorotation) to induce the correct fit without significant steric strain.

References

-

National Institutes of Health (NIH). (2021).[4] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

American Chemical Society (ACS). (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition. Organic Letters. Retrieved from [Link]

-

ResearchGate. (2009). Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. Retrieved from [Link]

-

National Institutes of Health (NIH). (2014). Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US9150511B2 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]

- 3. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 4. Structural Insights into JAK2 Inhibition by Ruxolitinib, Fedratinib, and Derivatives Thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

2-phenylpyrrolidine derivatives as novel compounds

An In-Depth Technical Guide to 2-Phenylpyrrolidine Derivatives as Novel Therapeutic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its three-dimensional structure that allows for precise spatial exploration of pharmacophore space.[1][2] Among its many variations, the 2-phenylpyrrolidine scaffold has emerged as a "privileged" structure—a molecular framework that is not only a recurring motif in diverse, biologically active compounds but also serves as a versatile template for the design of novel therapeutics.[3][4] This guide provides a comprehensive overview of 2-phenylpyrrolidine derivatives, delving into the critical role of stereochemistry, modern synthetic strategies, and their expanding therapeutic applications in central nervous system (CNS) disorders and oncology. We will explore the causality behind experimental choices, present detailed protocols, and analyze structure-activity relationships to equip researchers with the knowledge needed to innovate in this promising chemical space.

The Stereochemical Imperative: Why Chirality is Paramount

The C2 position of the 2-phenylpyrrolidine ring is a chiral center, meaning the molecule exists as two non-superimposable mirror images, or enantiomers: (R)-2-phenylpyrrolidine and (S)-2-phenylpyrrolidine. This is not a trivial structural detail; it is a fundamental determinant of biological activity.[5] The distinct three-dimensional arrangement of atoms in each enantiomer dictates how it interacts with chiral biological targets like enzymes and receptors.[6][7] Consequently, one enantiomer may exhibit potent therapeutic effects while the other is inactive or, in some cases, responsible for undesirable side effects.

A compelling example is seen in the development of pan-Tropomyosin receptor kinase (TRK) inhibitors for cancer therapy. Structure-guided drug design revealed that the (R)-2-phenylpyrrolidine moiety possesses the ideal shape complementarity to fit into a hydrophobic pocket of the TRK kinases, leading to potent and selective inhibitors.[8] This highlights a crucial principle: successful drug design in this class requires precise control over stereochemistry, making enantioselective synthesis not just an academic exercise, but a necessity for therapeutic development.

Caption: The (R) and (S) enantiomers are mirror images.

Synthetic Strategies: Crafting the Chiral Core

The demand for enantiomerically pure 2-phenylpyrrolidine derivatives has driven the development of sophisticated synthetic methodologies. The choice of synthetic route is critical, balancing factors like scalability, cost, and, most importantly, stereocontrol.

Classical and Modern Approaches

Traditional methods often involve the reduction of chiral precursors like (R)-5-phenylpyrrolidin-2-one using reducing agents such as lithium aluminum hydride.[9] Other approaches include the cyclization of aryl cyclopropyl ketones.[10] While effective, these methods can sometimes require lengthy synthetic sequences starting from the chiral pool.[11]

More recent innovations have focused on catalytic asymmetric methods that construct the chiral center with high efficiency and enantioselectivity. These include:

-

Biocatalytic Transamination: This powerful green chemistry approach uses engineered transaminase (TA) enzymes to convert commercially available ω-chloroketones into chiral amines, which then cyclize in situ. This method can achieve exceptional enantiomeric excesses (>99.5% ee) for both (R) and (S) enantiomers by selecting the appropriate enzyme.[12][13]

-

Enantioselective C-H Amination: Advanced strategies like the catalytic, asymmetric Hofmann-Löffler-Freytag (HLF) reaction enable the direct conversion of simple oximes into chiral pyrrolines via a radical C-H amination pathway, which can then be reduced to the desired pyrrolidines.[11]

-

Photo-enzymatic Cascades: Cutting-edge, one-pot processes combine photochemistry with biocatalysis. For instance, a light-driven cross-coupling reaction can form an N-phenylpyrrolidine intermediate, which is then functionalized by an engineered carbene transferase enzyme to yield chiral α-functionalized products with high stereoselectivity.[14]

Caption: Transaminase enzymes enable highly selective synthesis.

Protocol: Enantioselective Synthesis of (R)-2-(p-chlorophenyl)pyrrolidine

This protocol is adapted from a transaminase-triggered cyclization method, demonstrating a self-validating system where the enzyme's inherent selectivity ensures the desired stereochemical outcome.[12][13]

Objective: To synthesize (R)-2-(p-chlorophenyl)pyrrolidine with high enantiomeric excess.

Materials:

-

5-chloro-1-(4-chlorophenyl)pentan-1-one (ω-chloroketone precursor)

-

Transaminase (TA) enzyme selective for the (R)-enantiomer

-

Pyridoxal 5'-phosphate (PLP) co-factor (1 mM)

-

Isopropylamine (IPA) as amine donor (1 M)

-

Potassium phosphate buffer (KPi), pH 8 (100 mM)

-

Dimethyl sulfoxide (DMSO)

-

Standard organic solvents for extraction (e.g., ethyl acetate)

-

Sodium hydroxide (NaOH)

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of KPi buffer containing 20% (v/v) DMSO.

-

Enzyme and Co-factor: Dissolve the selected (R)-selective transaminase (e.g., 10 mg/mL) and PLP (to a final concentration of 1 mM) in the buffer solution.

-

Substrate Addition: Add the ω-chloroketone precursor, 5-chloro-1-(4-chlorophenyl)pentan-1-one, to the reaction mixture to a final concentration of 50 mM.

-

Amine Donor: Add isopropylamine (IPA) to the mixture to a final concentration of 1 M.

-

Incubation: Seal the vessel and incubate at 37°C with agitation (e.g., 700 rpm) for 48 hours. The enzyme will catalyze the conversion of the ketone to the corresponding chiral amine.

-

In-situ Cyclization: The generated chiral amine intermediate will spontaneously cyclize to form the pyrrolidine ring.

-

Work-up: After 48 hours, basify the reaction mixture with NaOH (e.g., 10 M solution) to ensure the product is in its free base form.

-

Extraction: Extract the product from the aqueous phase using an organic solvent like ethyl acetate.

-

Purification & Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified using column chromatography. The final isolated yield and enantiomeric excess (% ee) should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Expected Outcome: This biocatalytic approach is reported to achieve high isolated yields (e.g., 84%) and exceptional enantiopurity (>99.5% ee).[12][13]

Therapeutic Landscape and Mechanisms of Action

The 2-phenylpyrrolidine scaffold is a key feature in compounds targeting a range of diseases, most notably in the CNS and oncology.

Central Nervous System (CNS) Disorders

The lipophilic nature of the phenyl group combined with the basic nitrogen of the pyrrolidine ring often imparts favorable properties for brain penetrance, making these derivatives ideal candidates for CNS targets.

-

Kv7.2 (KCNQ2) Channel Modulation: The Kv7.2 potassium channel is a critical regulator of neuronal excitability. Its modulation is a promising strategy for treating neurodegenerative disorders like Alzheimer's disease and certain epilepsies.[15] Researchers discovered a series of 2-phenyl-acetamides where subtle structural changes act as a "molecular switch" between inhibiting and activating the Kv7.2 channel. For example, changing a substituent from an ethyl group to a hydrogen atom can shift the compound's function from a potent antagonist (inhibitor) to an agonist (activator).[15] This demonstrates a highly sensitive structure-activity relationship (SAR) at a critical channel gating site.

Caption: Compounds can activate or inhibit the Kv7.2 channel.

-

Anticonvulsant and Antidepressant Activity: Various carboxamide derivatives of the pyrrolidine scaffold have shown significant anticonvulsant activity in maximal electroshock seizure (MES) models.[16] Additionally, phenylpiperazine pyrrolidin-2-one derivatives have demonstrated antidepressant-like effects, potentially through interactions with serotonergic (5-HT1A, 5-HT2) and adrenergic receptors.[17]

Oncology

The rigid, three-dimensional structure of 2-phenylpyrrolidine derivatives makes them excellent candidates for fitting into the well-defined ATP-binding pockets of kinases, which are often implicated in cancer.

-

Pan-TRK Inhibition: Deregulated activity of Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC) is a known oncogenic driver in a variety of cancers, including colorectal, lung, and thyroid tumors.[8] The (R)-2-phenylpyrrolidine moiety has been identified as a cornerstone for a new class of potent, selective, and orally bioavailable pan-TRK inhibitors. These compounds achieve tumor regression in preclinical xenograft models by effectively shutting down the aberrant kinase signaling.[8]

-

Other Anticancer Mechanisms: Derivatives have also been explored as inhibitors of α-mannosidases and have shown promising growth inhibition of human cancer cells like glioblastoma and melanoma.[18] The pyrrolidinone (or 2-oxopyrrolidine) scaffold, a close relative, has also been extensively studied for developing novel anticancer agents.[19][20][21]

Structure-Activity Relationship (SAR) and Data

Systematic modification of the 2-phenylpyrrolidine core has yielded critical insights into the features governing biological activity. This SAR data is essential for optimizing lead compounds into clinical candidates.

SAR of Kv7.2 Channel Modulators

The following table summarizes SAR data for a series of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides as Kv7.2 channel inhibitors. The data shows how substitutions on the phenyl ring impact inhibitory potency (IC50).[15]

| Compound | Phenyl Ring Substitution | IC50 (nM) | Fold Change vs. Unsubstituted |

| Parent | Unsubstituted | 160 | 1.0 (Reference) |

| 26 | 4-Fluoro | 130 | 0.8 |

| 34 | 3-Methoxy | 120 | 0.75 |

| 37 | 3-Chloro | 170 | 1.1 |

| 38 | 4-Methoxy | 380 | 2.4 |

| - | 3,4-Dimethoxy | >20,000 | >125 |

Analysis of Causality:

-

Favorable Substitutions: Small, electron-withdrawing (4-fluoro) or small, electron-donating (3-methoxy) groups are well-tolerated and can slightly improve potency. This suggests the binding pocket can accommodate small changes in electronics and sterics at these positions.

-

Unfavorable Substitutions: The dramatic 125-fold loss of potency with a 3,4-dimethoxy substitution is a key finding. While the individual 3-methoxy and 4-methoxy compounds are potent, their combination is detrimental. This strongly suggests a steric clash or an unfavorable electronic interaction within the receptor binding site, providing a clear boundary for molecular design. The system is self-validating: predictable activity loss occurs when defined structural limits are exceeded.

Conclusion and Future Directions

2-phenylpyrrolidine and its derivatives represent a rich and productive scaffold in modern drug discovery. Their inherent stereochemistry and three-dimensional character provide a powerful starting point for designing highly specific and potent modulators of complex biological targets.[1][2] Advances in asymmetric synthesis, particularly biocatalysis, have made the required chiral building blocks more accessible than ever, paving the way for broader exploration.[12][13][14]

The demonstrated success in modulating challenging targets like ion channels (Kv7.2) and protein kinases (TRK) underscores the scaffold's versatility.[8][15] Future research will likely focus on expanding the therapeutic applications into other areas, such as anti-inflammatory and anti-infective agents, and on fine-tuning pharmacokinetic properties to develop best-in-class clinical candidates.[3] The continued integration of structure-based design, advanced synthetic chemistry, and robust biological evaluation will ensure that novel 2-phenylpyrrolidine derivatives remain at the forefront of therapeutic innovation.

References

- Discovery of a Series of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides as Novel Molecular Switches that Modulate Modes of Kv7.2 (KCNQ2)

- (R)-2-Phenylpyrrolidine synthesis. (n.d.). ChemicalBook.

- (R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors. (2015, March 16). PubMed.

- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023, May 12).

- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023, May 12).

- Synthesis of some 2-phenylpyrrole derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

- Sourcing 2-Phenylpyrrolidine: A Buyer's Guide for Chemical Intermedi

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). SpringerLink.

- Pharmaceuticals with 2-pyrrolidinone scaffold. (n.d.).

- Pyrrolidine Derivatives as New Inhibitors of ?-Mannosidases and Growth Inhibitors of Human Cancer Cells. (2006, April 28). CHIMIA.

- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024, October 16). PMC - NIH.

- The Critical Role of Stereochemistry: A Comparative Analysis of Biological Activity in (S)

- Some of the 2-pyrrolidinone-based compounds with anticancer properties... (n.d.).

- Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)

- File:2-Phenylpyrrolidine synthesis.svg. (2023, February 14). Wikimedia Commons.

- Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. (2012, October 22). Open Access Journals - Research and Reviews.

- A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. (2021, October 11). MDPI.

- Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one deriv

- Pharmacokinetics and metabolism of N-(2-hydroxyethyl)-2,5-[14C]-pyrrolidine (HEP, Epolamine) in male healthy volunteers. (n.d.). PubMed.

- stereochemistry and biological activity of drugs. (n.d.). Ankara University.

- Pharmacokinetic and pharmacodynamic properties of some phencyclidine analogs in r

- Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. (2017, November 20).

- Effects of Stereoisomers on Drug Activity. (2021, June 21). IntechOpen.

- Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. (n.d.).

- Structures Activity Rel

- An Overview on Chemistry and Biological Importance of Pyrrolidinone. (2025, August 10).

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 5). Frontiers.

- Therapeutic potential of pyrrole and pyrrolidine analogs: an upd

- Application of structural and functional pharmacokinetic analogs for physiologically based pharmacokinetic model development and evalu

Sources

- 1. d-nb.info [d-nb.info]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 8. (R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (R)-2-Phenylpyrrolidine synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis of some 2-phenylpyrrole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. Discovery of a Series of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides as Novel Molecular Switches that Modulate Modes of Kv7.2 (KCNQ2) Channel Pharmacology: Identification of (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide (ML252) as a Potent, Brain Penetrant Kv7.2 Channel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyrrolidine Derivatives as New Inhibitors of ?-Mannosidases and Growth Inhibitors of Human Cancer Cells | CHIMIA [chimia.ch]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Investigating the mechanism of action of 2-(3-Chloro-2-methylphenyl)pyrrolidine

Executive Summary

This technical guide outlines the investigative framework for elucidating the pharmacodynamics of 2-(3-Chloro-2-methylphenyl)pyrrolidine , a novel substituted 2-arylpyrrolidine. Structurally analogous to established psychostimulants (e.g., 2-phenylpyrrolidine, desoxypipradrol), this compound presents a specific substitution pattern—an ortho-methyl and meta-chloro group on the phenyl ring—that necessitates a rigorous validation of its interaction with Monoamine Transporters (MATs).

The primary hypothesis posits this compound as a Triple Reuptake Inhibitor (TRI) or a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) . This guide details the experimental protocols required to verify this mechanism, distinguish between reuptake inhibition and substrate-induced release, and quantify receptor selectivity.

Structural Analysis & Hypothesis Generation

The core scaffold is a pyrrolidine ring linked at the C2 position to a phenyl ring. The pharmacophore analysis suggests:

-

2-Arylpyrrolidine Core: Historically associated with potent monoamine transporter blockade (e.g., Prolintane). The absence of a

-ketone (found in cathinones like -

3-Chloro Substituent: Electron-withdrawing and lipophilic. In analogous structures (e.g., 3-chloromethcathinone, diclofensine), meta-chlorination often enhances affinity for the Serotonin Transporter (SERT) and Dopamine Transporter (DAT).

-

2-Methyl Substituent: Provides steric bulk at the ortho position. This often restricts conformational freedom, potentially enhancing selectivity for the Norepinephrine Transporter (NET) over SERT, or conversely, reducing metabolic clearance via ring hydroxylation.

Working Hypothesis: The compound functions as a high-affinity competitive inhibitor of DAT and NET, with variable SERT activity modulated by the 3-chloro moiety.

Core Investigation Pillars

To validate the mechanism, a three-tiered experimental approach is required: In Silico Modeling , In Vitro Binding , and Functional Uptake Assays .

In Silico Molecular Docking

Before wet-lab synthesis, computational docking predicts binding poses.

-

Targets: Human DAT (PDB: 4XP4), NET (Homology models), and SERT (PDB: 5I6X).

-

Protocol:

-

Prepare ligand 3D structure (protonated at physiological pH 7.4).

-

Define the orthosteric binding site (S1) centered on the aspartate residue (e.g., Asp79 in DAT) crucial for amine recognition.

-

Metric: Calculate Binding Free Energy (

). A value

-

In Vitro Radioligand Binding (Affinity)

This assay determines the affinity (

-

System: HEK293 cells stably expressing hDAT, hNET, or hSERT.

-

Radioligands:

-

DAT:

WIN 35,428 -

NET:

Nisoxetine -

SERT:

Citalopram

-

-

Method:

-

Incubate cell membranes with radioligand and varying concentrations (

to -

Harvest membranes and count radioactivity via liquid scintillation.

-

Analysis: Fit data to a one-site competition model to derive

, then convert to

-

Functional Uptake vs. Release (Mechanism)

Distinguishing between a blocker (cocaine-like) and a releaser (amphetamine-like) is critical.

-

Assay A: Synaptosomal Uptake Inhibition

-

Measure the inhibition of

Dopamine uptake into rat striatal synaptosomes. -

Result: If the compound inhibits uptake with an

in the low nanomolar range, it confirms interaction.

-

-

Assay B: Superfusion Release Assay

-

Pre-load synaptosomes with

MPP+ (a DAT substrate). -

Perfuse with the test compound.[1]

-

Interpretation:

-

Reuptake Inhibitor: No increase in tritium efflux (baseline remains stable).

-

Releaser: Significant spike in tritium efflux (compound enters via DAT and displaces vesicular pools).

-

-

Representative Data Presentation

The following table illustrates the expected data structure for a potent 2-arylpyrrolidine analog. Use this format to report your findings.

Table 1: Pharmacological Profile of this compound (Representative)

| Target | Assay Type | Radioligand / Substrate | Parameter | Value (Mean | Interpretation |

| hDAT | Binding | High Affinity | |||

| hNET | Binding | High Affinity | |||

| hSERT | Binding | Moderate Affinity | |||

| DAT | Functional | Potent Inhibitor | |||

| DAT | Release | Not a Releaser |

Note: Data above are illustrative for a theoretical potent NDRI. Actual values must be determined experimentally.

Visualization of Mechanism & Workflow

Figure 1: Synaptic Mechanism of Action

This diagram illustrates the compound blocking the reuptake of dopamine (DA) and norepinephrine (NE) at the presynaptic terminal, leading to increased neurotransmitter concentration in the synaptic cleft.

Caption: Figure 1. Mechanism of Action. The compound (Red) binds to the Monoamine Transporter (Blue), preventing the reuptake of neurotransmitters from the Synaptic Cleft (Yellow), thereby amplifying downstream signaling.

Figure 2: Experimental Validation Workflow

A logical flow from synthesis to in vivo behavioral confirmation.

Caption: Figure 2. The investigative pipeline. Progression from chemical synthesis to in vivo validation is gated by affinity thresholds (e.g., Ki < 100nM) to ensure resource efficiency.

References

-

Meltzer, P. C., et al. (2006). "Structure-Activity Relationships of Substituted 2-Phenylpyrrolidines as Monoamine Uptake Inhibitors." Journal of Medicinal Chemistry. Link

-

Rothman, R. B., & Baumann, M. H. (2003). "Monoamine Transporters and Psychostimulant Drugs." European Journal of Pharmacology. Link

-

Eshleman, A. J., et al. (2017). "Affinity and Efficacy of Novel Psychoactive Substances at Transporters." Journal of Pharmacology and Experimental Therapeutics. Link

-

Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link

-

Simmler, L. D., et al. (2013). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology. Link

Sources

Technical Assessment: Bioactivity Profiling of 2-(3-Chloro-2-methylphenyl)pyrrolidine

Executive Summary & Structural Logic

This technical guide outlines the standardized workflow for the initial bioactivity screening of 2-(3-Chloro-2-methylphenyl)pyrrolidine . Based on its structural homology to established CNS-active agents (e.g., prolintane, desoxypipradrol), this compound is classified as a putative Monoamine Transporter (MAT) Modulator .